molecular formula C16H20N2O5 B3118320 Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate CAS No. 2365390-46-9

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Cat. No. B3118320
CAS RN: 2365390-46-9
M. Wt: 320.34 g/mol
InChI Key: LYMTYKMJFYZNBN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate, also known as MBCP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Complex Organic Molecules

This compound serves as a precursor or intermediate in the synthesis of complex organic molecules, including ligands, pharmaceuticals, and other bioactive molecules. For example, it has been utilized in the development of unsymmetrical diamide ligands, showcasing its versatility in forming complexes with metals. Such ligands are crucial in catalysis and material science research (Napitupulu et al., 2006).

Pharmaceutical Research and Development

In pharmaceutical research, derivatives of this compound have been explored for their antimicrobial properties. Studies have synthesized polysubstituted derivatives to investigate their activity against various bacterial and fungal strains, including M. tuberculosis. This research suggests potential for developing new antimicrobial agents, highlighting the compound's importance in drug discovery (Nural et al., 2018).

Organic Synthesis Methodologies

The compound is also instrumental in advancing organic synthesis methodologies. Research has focused on creating novel synthetic routes and reactions that utilize this compound as a starting material or intermediate. These methodologies contribute to the efficient synthesis of pyrrolidines, azasugars, and other nitrogen-containing heterocycles, which are significant in medicinal chemistry and natural product synthesis (Pei-qiang, 2011).

Structural and Conformational Studies

Conformational analysis and structural studies of molecules derived from this compound have provided insights into their chemical behavior and interaction with biological targets. Such research aids in understanding the molecular basis of drug action and can inform the design of more effective therapeutic agents (Kubyshkin et al., 2009).

properties

IUPAC Name

methyl (2R)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-22-15(20)13-8-5-9-18(13)14(19)10-17-16(21)23-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMTYKMJFYZNBN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.